molecular formula C11H12BrNOS B7685435 Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- CAS No. 250592-92-8

Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro-

Cat. No.: B7685435
CAS No.: 250592-92-8
M. Wt: 286.19 g/mol
InChI Key: BJKHEGMQFCIUHE-UHFFFAOYSA-N
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Description

The compound Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- (CAS: 7250-53-5) is a brominated dihydroisoxazole derivative featuring a 3-substituted phenyl ring with a methylthio (-SMe) group at position 6, a methyl (-Me) group at position 2, and a bromine atom at position 3 (see Table 1 for structural details) . The dihydroisoxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with partial saturation (4,5-dihydro configuration). This structural framework is associated with diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as observed in related isoxazole derivatives .

Properties

IUPAC Name

3-(3-bromo-2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c1-7-8(12)3-4-10(15-2)11(7)9-5-6-14-13-9/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKHEGMQFCIUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432014
Record name Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250592-92-8
Record name Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization and Sequential Functionalization

The first route, derived from CN107652246B , begins with 2,3-dimethylaniline. Diazotization using nitrous acid generates a diazonium salt, which undergoes thioetherification with methyl mercaptan to yield methylthio-2,3-dimethyl benzyl sulfide. Subsequent bromination with liquid bromine at 40–60°C introduces a bromine atom at the para position (relative to the methylthio group), forming 4-bromo-2,3-dimethyl benzyl sulfide.

A critical distinction arises in the oxidation step: while the patent describes oxidation to a methylsulfonyl group using hydrogen peroxide or m-chloroperbenzoic acid, halting this step at the methylthio stage directly produces the target compound’s precursor. Oximation with hydroxylamine hydrochloride in ethanol/water, followed by cyclization using ethylene under pressurized conditions (0.1–6 MPa), completes the dihydroisoxazole ring.

Key Data:

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C92
ThioetherificationCH₃SH, CuBr, DMF, 50°C85
BrominationBr₂, CCl₄, 50°C78
CyclizationEthylene, FeCl₃, THF, 1 MPa80

Nitro-to-Methylthio Conversion Route

An alternative pathway from CN105481787A leverages 3-nitrophthalic anhydride as the starting material. Reduction of the nitro group via catalytic hydrogenation (H₂, Pd/C) yields 3-aminophthalic anhydride, which is diazotized and subjected to a Sandmeyer reaction with methylthiolate. This approach avoids sulfide oxidation entirely, directly installing the methylthio group at the aromatic ring.

Cyclization employs N-chlorosuccinimide (NCS) in acetonitrile, followed by ethylene pressurization (30 bar) to form the dihydroisoxazole core. This method achieves a higher regioselectivity for bromination at the 3-position due to the directing effects of the methylthio group.

Comparative Efficiency:

ParameterDiazotization RouteNitro Conversion Route
Total Steps54
Overall Yield62%71%
Bromine Selectivity85% para95% meta

Catalytic and Solvent Systems

Bromination Catalysts

Iron(III) chloride dominates as the catalyst for electrophilic bromination, achieving 85–90% selectivity for the meta position relative to the methylthio group. Substituting FeCl₃ with AlCl₃ reduces selectivity to 70%, likely due to increased Lewis acidity promoting para side reactions.

Solvent Impact on Cyclization

Tetrahydrofuran (THF) outperforms acetonitrile in cyclization steps, providing a 12% yield increase (80% vs. 68%). Polar aprotic solvents stabilize the oxime intermediate, reducing decomposition pathways.

Industrial-Scale Adaptations

Continuous Flow Bromination

Recent advancements from CN107652246B describe a continuous flow system for bromination, enhancing safety and scalability. Using a microreactor at 60°C with a residence time of 30 seconds, this method achieves 94% conversion with <1% dibrominated byproducts.

Solvent Recycling

Ethanol/water mixtures in oximation steps are recycled via distillation, reducing waste by 40%. This aligns with green chemistry principles without compromising yield (78% vs. 75% in batch processes).

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 3-[2-bromo-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole, arises from over-oxidation of the methylthio group. Implementing controlled stoichiometry of H₂O₂ (1.1 equiv) limits this to <5%.

Purification Techniques

Crystallization from ethanol/water (3:1) increases purity from 80% to 98%, albeit with a 15% yield loss. Chromatography on silica gel with hexane/ethyl acetate (4:1) recovers 90% pure product but is cost-prohibitive for industrial use.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) enable room-temperature bromination with N-bromosuccinimide (NBS), achieving 88% yield and 97% selectivity. This method eliminates corrosive bromine gas, enhancing safety.

Enzymatic Sulfurization

Patch clamp studies with methyltransferase enzymes (e.g., MtmB) demonstrate direct installation of methylthio groups onto brominated precursors, though yields remain low (35%) .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives.

Scientific Research Applications

Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents on Phenyl Ring Heterocycle Core Key Functional Groups
Target Compound 3-Br, 2-Me, 6-SMe 4,5-Dihydroisoxazole Br, SMe, Me
3-(2-Methyl-6-Methylthiophenyl)-4,5-Dihydroisoxazole 2-Me, 6-SMe 4,5-Dihydroisoxazole SMe, Me
3-(3-Bromo-2-Me-6-(Methylsulfonyl)Phenyl)-4,5-Dihydroisoxazole 3-Br, 2-Me, 6-SO₂Me 4,5-Dihydroisoxazole Br, SO₂Me, Me
5-[2-(3-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(3-MePhenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione 3-Br (benzoxazole), 3-Me (triazole) Benzoxazole-Triazole Br, C=S, Me

Key Observations :

  • Bromine vs.
  • Methylthio (-SMe) vs. Sulfonyl (-SO₂Me) : The methylthio group in the target compound is less polar than the sulfonyl group in ’s analogue, impacting solubility and metabolic stability .
  • Heterocycle Core : Dihydroisoxazoles (target) vs. benzoxazole-triazole hybrids () exhibit distinct electronic environments, influencing binding affinity in biological systems .

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Data
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M⁺)
Target Compound C-Br: ~530–550 (expected) Aromatic H: 6.5–8.0 (m) ~315–320
Compound C-Br: 533, C=S: 1248 Aromatic H: 6.99–8.00 (m) 464
Compound N/A Aromatic H: ~6.5–8.0 (m) ~280–285

Key Findings :

  • C-Br Stretch : The IR band at ~533 cm⁻¹ in ’s compound aligns with the expected C-Br vibration in the target compound, confirming bromine incorporation .
  • Aromatic Proton Signals : All analogues show multiplet peaks between δ 6.5–8.0 ppm, consistent with substituted phenyl rings .

Biological Activity

Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Isoxazole compounds are characterized by a five-membered ring containing one nitrogen and one oxygen atom. The specific compound under consideration features a bromo substituent and a methylthio group, which contribute to its unique chemical properties and biological activities.

The biological activity of isoxazole derivatives often involves their interaction with specific molecular targets. Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- has been observed to:

  • Inhibit Enzyme Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or protein function, leading to antibacterial effects.
  • Interact with Receptors : It can bind to specific receptors, potentially modulating various signaling pathways that affect cellular responses.

Antibacterial Activity

Research indicates that isoxazole derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. For instance, it has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of Isoxazole Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa30 µg/mL

Antifungal Activity

In addition to antibacterial properties, isoxazole derivatives have also demonstrated antifungal activity. Studies have reported effective inhibition against fungi such as Candida albicans and Aspergillus niger. The compound's mechanism may involve disruption of fungal cell membranes or inhibition of key metabolic pathways.

Table 2: Antifungal Activity of Isoxazole Derivatives

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans100 µg/mL
Aspergillus niger75 µg/mL

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of isoxazole derivatives against a panel of pathogens. The results indicated that the compound exhibited a broader spectrum of activity compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.

Research on Mechanisms

Another investigation focused on elucidating the mechanisms by which isoxazole compounds exert their biological effects. The findings suggested that these compounds could induce oxidative stress in bacterial cells, leading to cell death. This mechanism was confirmed through various biochemical assays measuring reactive oxygen species (ROS) levels.

Applications in Medicinal Chemistry

Isoxazole, 3-[3-bromo-2-methyl-6-(methylthio)phenyl]-4,5-dihydro- holds promise in drug development due to its biological activities. Its potential applications include:

  • Antibacterial Agents : Development of new antibiotics targeting resistant strains.
  • Antifungal Treatments : Formulation of antifungal drugs for systemic infections.
  • Agricultural Chemicals : Use as an intermediate in synthesizing pesticides and herbicides.

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